N-TOSYLGLYCINE (GLYCINE-13C2; 15N)
Description
Properties
Molecular Weight |
NA |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Strategic Synthetic Methodologies for N Tosylglycine Glycine 13c2; 15n
Design Considerations for Regiospecific and Isotopic Purity in Labeled Compound Synthesis
The successful synthesis of an isotopically labeled compound hinges on careful design to ensure both high regiospecificity and isotopic purity. Regiospecificity refers to the precise placement of the isotopic labels at the desired atomic positions within the molecule. Isotopic purity, or enrichment, is the percentage of the labeled compound that contains the desired isotope at the specified position.
Key considerations in the design of such syntheses include:
Choice of Labeled Precursors: The synthesis typically starts with commercially available, highly enriched, simple molecules containing the desired isotopes. criver.com The selection of the appropriate precursor is crucial for directing the isotope to the correct position in the final product.
Synthetic Route Selection: The chosen synthetic pathway must be robust and high-yielding, minimizing the loss of expensive isotopic material. The reactions involved should proceed with high selectivity to avoid isotopic scrambling, where the label moves to an unintended position within the molecule or is lost entirely. acs.org
Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, catalysts, and solvents is critical to maximize yield and prevent side reactions that could compromise isotopic purity.
Purification Techniques: Efficient purification methods are necessary to separate the desired labeled product from any unlabeled or partially labeled byproducts, as well as other reaction impurities. moravek.com
Precursor Synthesis and Isotopic Incorporation Strategies
The synthesis of N-Tosylglycine (Glycine-13C2; 15N) requires the specific incorporation of two ¹³C atoms and one ¹⁵N atom into the glycine (B1666218) backbone. This is typically achieved by starting with simple, commercially available isotopically labeled precursors.
To achieve the dual ¹³C labeling at both the carboxyl and alpha-carbon of glycine, a common strategy involves the use of precursors where these carbons are already labeled. For instance, a synthetic route could start with a doubly ¹³C-labeled acetate (B1210297) derivative.
A plausible synthetic pathway could involve:
Starting Material: A doubly labeled acetyl halide, such as [1,2-¹³C₂]-acetyl chloride.
Halogenation: Alpha-halogenation of the acetyl derivative to introduce a leaving group on the alpha-carbon.
Amination: Subsequent reaction with a ¹⁵N-labeled amine source to form the glycine backbone.
Another approach could utilize [¹³C₂]-calcium carbide as a starting point, which can be converted to [¹³C₂]-acetylene and subsequently to [¹³C₂]-acetaldehyde. The acetaldehyde (B116499) can then be transformed into [1,2-¹³C₂]-glycine through various established methods, such as the Strecker synthesis.
The table below outlines some potential precursors and their corresponding synthetic transformations for introducing ¹³C into the glycine backbone.
| Precursor | Synthetic Transformation | Labeled Intermediate |
| [1,2-¹³C₂]-Acetic Acid | Hell-Volhard-Zelinsky Reaction | [1,2-¹³C₂]-α-Bromoacetic Acid |
| [¹³C]-Methanol & [¹³C]-Cyanide | Strecker Synthesis | [1,2-¹³C₂]-Aminonitrile |
| [1,2-¹³C₂]-Ethylene Glycol | Oxidation followed by amination | [1,2-¹³C₂]-Glycine |
This table presents hypothetical synthetic routes based on established organic chemistry principles.
The introduction of the ¹⁵N isotope at the nitrogen position is a critical step in the synthesis. This is typically accomplished through the use of a ¹⁵N-labeled aminating agent.
Common methods include:
Ammonolysis: The reaction of an alpha-halo acid intermediate, such as [1,2-¹³C₂]-α-bromoacetic acid, with [¹⁵N]-ammonia. nih.gov This is a direct and often efficient method for introducing the ¹⁵N label.
Gabriel Synthesis: This method involves the use of potassium [¹⁵N]-phthalimide as the nitrogen source, which reacts with the alpha-halo acid derivative. Subsequent hydrolysis or hydrazinolysis releases the desired [¹⁵N]-glycine.
Reductive Amination: The reaction of a [¹³C₂]-glyoxylic acid derivative with [¹⁵N]-ammonia in the presence of a reducing agent can also yield [¹⁵N, ¹³C₂]-glycine.
The choice of method depends on factors such as the availability and cost of the ¹⁵N-labeled reagent, reaction efficiency, and the ease of purification.
Purification and Isolation Techniques for Isotope-Enriched N-Tosylglycine
The purification and isolation of isotope-enriched N-Tosylglycine are paramount to ensure the accuracy and reliability of subsequent experimental applications. These processes aim to remove chemical and isotopic impurities, leading to a highly pure and well-characterized final product.
Chromatographic Separations for Isotopic Purity Assessment and Enhancement
Chromatographic techniques are indispensable tools for both the assessment and enhancement of isotopic purity in N-Tosylglycine (Glycine-13C2; 15N). High-Performance Liquid Chromatography (HPLC) is a primary method for analyzing the chemical purity of the compound. A typical HPLC method for N-acyl amino acids involves reversed-phase chromatography. For instance, a C18 column can be employed with a gradient elution system. The mobile phase often consists of an aqueous component, such as water with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure proper ionization, and an organic modifier like acetonitrile (B52724) or methanol. The gradient would typically involve an increasing concentration of the organic solvent to elute compounds of varying polarities.
Gas chromatography (GC) can also be utilized, particularly after derivatization of the N-Tosylglycine to increase its volatility. For example, trimethylsilyl (B98337) derivatives of N-acylglycines have been successfully analyzed on columns like 5% OV-1. nih.gov
For the specific assessment of isotopic purity, these chromatographic methods are often coupled with mass spectrometry (LC-MS or GC-MS). This hyphenated technique allows for the separation of the target compound from impurities, followed by mass analysis to determine the distribution of isotopic labels.
Table 1: Representative HPLC Parameters for the Analysis of N-Acyl Glycines
| Parameter | Value |
| Column | Reversed-Phase C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm / Mass Spectrometry |
| Injection Volume | 10 µL |
This table presents a general method that may be adapted for N-Tosylglycine (Glycine-13C2; 15N).
Crystallization and Other Advanced Purification Methods
Crystallization is a powerful and commonly employed technique for the purification of solid organic compounds like N-Tosylglycine. The choice of solvent is critical and is determined by the solubility profile of the compound. For N-acyl derivatives of amino acids, a common approach involves dissolving the crude product in a hot solvent in which it is highly soluble and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities tend to remain in the mother liquor.
For glycine derivatives, water can be an effective crystallization solvent. The process can be optimized by adjusting parameters such as the cooling rate and stirring speed to control crystal size and purity. In some cases, an anti-solvent crystallization technique may be employed, where a second solvent in which the compound is insoluble is added to a solution of the compound to induce precipitation. For compounds like N-acetylglycine, crystallization from water followed by collection and drying of the precipitate is a standard procedure. A similar approach can be adapted for N-Tosylglycine, potentially using a mixed solvent system to achieve optimal results.
Other advanced purification methods can include preparative chromatography, where larger quantities of the compound are purified using an HPLC system equipped with a larger column and a fraction collector.
Quality Control and Validation of Isotopic Enrichment in Synthetic Batches
Rigorous quality control and validation are essential to confirm the chemical purity and, most importantly, the isotopic enrichment of each synthetic batch of N-Tosylglycine (Glycine-13C2; 15N). A combination of analytical techniques is employed to provide a comprehensive characterization of the final product.
The primary technique for determining isotopic enrichment is mass spectrometry (MS). High-resolution mass spectrometry (HRMS) is particularly valuable as it can distinguish between ions with very similar mass-to-charge ratios, allowing for the accurate determination of the isotopic distribution. The mass spectrum of N-Tosylglycine (Glycine-13C2; 15N) would be expected to show a molecular ion peak at a mass corresponding to the incorporation of two ¹³C atoms and one ¹⁵N atom. The relative intensities of the peaks for the unlabeled, partially labeled, and fully labeled species are used to calculate the isotopic purity.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for quality control. ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the compound. For isotopically labeled N-Tosylglycine, ¹³C NMR would show signals for the labeled carbon atoms with characteristic couplings to the ¹⁵N atom. ¹⁵N NMR spectroscopy can also be performed to directly observe the labeled nitrogen atom. nih.gov The chemical shifts and coupling constants provide definitive evidence of the position and extent of isotopic labeling.
Table 2: Representative Quality Control Data for N-Tosylglycine (Glycine-13C2; 15N)
| Analytical Technique | Parameter | Specification |
| HPLC | Chemical Purity | ≥98% |
| Mass Spectrometry | Isotopic Enrichment (¹³C) | ≥99 atom % ¹³C |
| Isotopic Enrichment (¹⁵N) | ≥98 atom % ¹⁵N | |
| ¹H NMR | Structure Confirmation | Conforms to structure |
| ¹³C NMR | Labeled Positions | Confirmed at Glycine Cα and C=O |
| ¹⁵N NMR | Labeled Position | Confirmed at Glycine Nitrogen |
This table presents typical specifications for a high-quality batch of N-Tosylglycine (Glycine-13C2; 15N).
Advanced Analytical and Spectroscopic Characterization for Research Applications of N Tosylglycine Glycine 13c2; 15n
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic and Structural Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of molecules. The incorporation of ¹³C and ¹⁵N isotopes into N-Tosylglycine significantly enhances the utility of NMR, allowing for a suite of advanced experiments that provide detailed positional and conformational information. nih.govnih.gov
Multi-Nuclear NMR Techniques (¹H, ¹³C, ¹⁵N) for Positional Information
The presence of NMR-active ¹³C and ¹⁵N nuclei in N-Tosylglycine (Glycine-13C2; 15N) allows for direct observation of these atoms, providing unequivocal positional information and enabling the measurement of crucial coupling constants. nih.gov
¹H NMR: Proton NMR provides initial information about the primary structure. Key resonances include the protons of the tosyl group's aromatic ring and methyl group, the methylene protons of the glycine (B1666218) backbone, and the amide proton. The isotopic labeling of the adjacent nitrogen and carbons does not significantly alter the proton chemical shifts but allows for the measurement of ¹H-¹⁵N and ¹H-¹³C coupling constants, which are invaluable for confirming assignments.
¹³C NMR: With the glycine backbone carbons enriched to 99 atom % ¹³C, their signals are significantly enhanced. sigmaaldrich.comsigmaaldrich.com This allows for easy identification of the carbonyl and alpha-carbon resonances. The chemical shifts of these carbons are sensitive to their local electronic environment. One-bond and long-range ¹³C-¹H and ¹³C-¹⁵N coupling constants can be measured to confirm connectivity.
¹⁵N NMR: Direct detection of the ¹⁵N nucleus, enriched to 98 atom %, provides a distinct signal for the glycine nitrogen. sigmaaldrich.comsigmaaldrich.com The ¹⁵N chemical shift is highly sensitive to factors like hydrogen bonding and molecular conformation. titech.ac.jp Measuring the one-bond ¹J(¹⁵N-¹H) coupling constant can provide information about the hybridization and bonding environment of the nitrogen atom.
The selective incorporation of ¹⁵N leads to the appearance of additional ¹H–¹⁵N and ¹³C–¹⁵N spin–spin coupling constants (SSCCs), which significantly expand the utility of NMR methods for definitive molecular structure determination. nih.gov
Table 1: Predicted NMR Data for N-Tosylglycine (Glycine-13C2; 15N)
| Nucleus | Position | Expected Chemical Shift (ppm) | Key Coupling Constants (Hz) |
|---|---|---|---|
| ¹H | Amide (NH) | ~8.0 - 9.0 | ¹J(¹⁵N-¹H) ≈ 90-95 Hz |
| ¹H | Methylene (CH₂) | ~3.8 - 4.2 | ¹J(¹³C-¹H) ≈ 140-150 Hz |
| ¹³C | Carbonyl (C=O) | ~170 - 175 | ¹J(¹³C-¹³C) ≈ 50-60 Hz, ¹J(¹³C-¹⁵N) ≈ 10-15 Hz |
| ¹³C | Alpha-Carbon (CH₂) | ~43 - 47 | ¹J(¹³C-¹⁵N) ≈ 5-10 Hz |
| ¹⁵N | Amide (NH) | ~110 - 130 (relative to NH₃) | ¹J(¹⁵N-¹H) ≈ 90-95 Hz |
Advanced 2D and 3D NMR Experiments for Complex Molecular Systems
For more complex systems where N-Tosylglycine (Glycine-13C2; 15N) is incorporated, such as in peptides or as a ligand in a protein complex, one-dimensional spectra can become crowded. ipb.pt Advanced multi-dimensional NMR experiments are essential to resolve overlapping signals and establish through-bond and through-space correlations. creative-biostructure.com
HSQC (Heteronuclear Single Quantum Coherence): A ¹H-¹⁵N HSQC experiment is particularly powerful, generating a 2D spectrum where each peak corresponds to a specific nitrogen atom and its directly attached proton(s). libretexts.org For the labeled N-Tosylglycine, this would result in a single, strong peak correlating the amide proton with the ¹⁵N nucleus, providing a unique spectral fingerprint. Similarly, a ¹H-¹³C HSQC would show a strong correlation for the labeled methylene group.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. It is instrumental in piecing together the carbon skeleton and confirming the attachment of the tosyl group to the glycine nitrogen.
3D NMR: In studies involving larger biomolecules, 3D NMR experiments, such as ¹⁵N-edited TOCSY or NOESY, can be employed. meihonglab.comutoronto.ca These experiments separate correlations into a third dimension based on the ¹⁵N chemical shift, greatly enhancing spectral resolution and allowing for the assignment of resonances in highly complex environments. libretexts.orgmeihonglab.com
Application of Solid-State NMR for Characterization of Labeled N-Tosylglycine in Diverse Environments
Solid-State NMR (SSNMR) provides atomic-level information on the structure and dynamics of molecules in solid phases, such as crystalline powders, aggregates, or when bound to insoluble matrices. nih.gov Isotopic labeling is often essential for SSNMR to enhance sensitivity and enable specific distance and torsion angle measurements. sigmaaldrich.com
Cross-Polarization Magic-Angle Spinning (CP/MAS): This is a standard SSNMR technique that enhances the signal of low-gamma nuclei like ¹³C and ¹⁵N by transferring polarization from abundant protons. nsf.gov For N-Tosylglycine (Glycine-13C2; 15N), ¹³C and ¹⁵N CP/MAS spectra would provide the isotropic chemical shifts, which are sensitive to the molecule's packing and conformation in the crystal lattice. nsf.govblogspot.com Different polymorphic forms of the compound would exhibit distinct chemical shifts, allowing SSNMR to be used for polymorph identification. rsc.org
Distance Measurements: Techniques like Rotational Echo Double Resonance (REDOR) can be used to measure internuclear distances between the labeled ¹³C and ¹⁵N atoms with high precision. This data provides critical constraints for determining the molecular conformation in the solid state.
Dynamic Studies: SSNMR can also probe molecular dynamics. By analyzing relaxation times and lineshapes at different temperatures, the motion of the tosyl group or the glycine backbone can be characterized. nsf.gov
Mass Spectrometry (MS) for Quantitative Analysis and Isotopic Tracing
Mass spectrometry is a highly sensitive analytical technique used for determining the molecular weight and elemental composition of a compound, as well as for quantification and structural elucidation. The presence of stable isotopes in N-Tosylglycine (Glycine-13C2; 15N) provides a distinct mass signature that is invaluable for these applications. nih.gov
High-Resolution Mass Spectrometry for Precise Mass Determination and Isotopic Abundance
High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to within a few parts per million (ppm). This allows for the unambiguous determination of the elemental formula of a molecule. creative-biostructure.com
For N-Tosylglycine (Glycine-13C2; 15N), the introduction of two ¹³C atoms and one ¹⁵N atom results in a mass shift of +3 compared to the unlabeled compound. sigmaaldrich.com HRMS can easily resolve the isotopic peaks and confirm the incorporation of the labels.
Table 2: Exact Mass and Isotopic Pattern for N-Tosylglycine (Glycine-13C2; 15N)
| Isotopologue | Molecular Formula | Monoisotopic Mass (Da) | Relative Abundance (%) |
|---|---|---|---|
| Unlabeled N-Tosylglycine | C₉H₁₁NO₄S | 229.0409 | 100 |
| N-Tosylglycine (Glycine-13C2; 15N) | C₇¹³C₂H₁₁¹⁵NO₄S | 232.0480 | 100 (for the labeled species) |
Note: The molecular formula for the labeled compound reflects the specific isotopic enrichment.
Furthermore, HRMS is critical for accurately determining the isotopic abundance or enrichment level. nih.govresearchgate.net By analyzing the intensity ratios of the mass isotopomer peaks, the percentage of labeling can be precisely calculated, which is crucial for quantitative tracer studies. nih.gov
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis and Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves the isolation of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. mdpi.com The fragmentation pattern provides a structural fingerprint of the molecule. researchgate.net
For N-Tosylglycine (Glycine-13C2; 15N), the isotopic labels serve as powerful reporters in MS/MS experiments. By observing which fragments retain the +3 mass shift, the location of the labels within the molecule can be confirmed, and fragmentation pathways can be elucidated. nih.gov
Key Fragmentation Pathways:
Cleavage of the N-S bond: This would result in the formation of a tosyl cation (m/z 155) and a labeled glycyl radical.
Loss of the carboxyl group: Fragmentation could lead to the loss of COOH, with the resulting fragment ion retaining the ¹³C and ¹⁵N labels.
Cleavage of the Glycine Backbone: The C-C and C-N bonds within the labeled glycine moiety can fragment. The masses of the resulting ions will directly reflect which labeled atoms are retained. For instance, cleavage between the alpha-carbon and the carbonyl carbon would produce fragments whose masses reveal the location of the two ¹³C atoms.
This detailed fragmentation analysis is not only vital for structural confirmation but is also the foundation for developing highly specific and sensitive quantitative assays, such as Multiple Reaction Monitoring (MRM), used in pharmacokinetic and metabolomic studies. nih.gov
Isotope Dilution Mass Spectrometry for Quantitative Research
Isotope Dilution Mass Spectrometry (IDMS) is a definitive quantitative technique that provides a high degree of accuracy and precision. The methodology relies on the addition of a known quantity of an isotopically labeled standard—in this case, N-Tosylglycine (Glycine-13C2; 15N)—to a sample containing the unlabeled analyte of interest (the "tracee"). Because the labeled standard is chemically identical to the analyte, it behaves the same way during sample preparation, extraction, and analysis, effectively correcting for sample loss at any stage. nih.gov
The core principle of IDMS is the measurement of the altered isotopic ratio of the analyte after the labeled standard has been introduced and equilibrated. researchgate.net Mass spectrometry is used to measure the signal intensities of the ion representing the unlabeled analyte and the ion corresponding to the heavy-isotope-labeled standard. The concentration of the analyte in the original sample can then be calculated directly from the measured ratio of the signal responses. nih.gov
A critical factor for the accuracy of IDMS is the purity and well-defined concentration of the isotopic standard. nih.gov The presence of isotopic or chemical impurities in the standard can lead to significant errors in quantification. For instance, analysis of different batches of synthetic, isotopically labeled peptides has shown that the actual content of the desired reference ion can be as low as 20-35% of the total peptide material due to microheterogeneity. nih.gov Therefore, rigorous characterization of the N-Tosylglycine (Glycine-13C2; 15N) standard is a prerequisite for its use in quantitative assays.
Table 1: Key Principles of Isotope Dilution Mass Spectrometry (IDMS)
| Principle | Description |
|---|---|
| Internal Standard | A known amount of isotopically labeled N-Tosylglycine (Glycine-13C2; 15N) is added to the sample. |
| Equilibration | The labeled standard is thoroughly mixed with the sample, ensuring it undergoes the same processing as the unlabeled analyte. |
| Mass Analysis | A mass spectrometer measures the relative abundance of the unlabeled analyte and the labeled standard. |
| Quantification | The concentration of the unlabeled analyte is calculated based on the measured isotope ratio and the known amount of standard added. |
Chromatographic Methodologies (LC-MS, GC-MS) for Labeled Compound Analysis in Complex Matrices
When analyzing N-Tosylglycine (Glycine-13C2; 15N) within complex biological matrices such as plasma, cerebrospinal fluid (CSF), or cell extracts, separating the compound from interfering substances is essential. researchgate.netnih.gov This is typically achieved by coupling a chromatographic separation technique—either Liquid Chromatography (LC) or Gas Chromatography (GC)—with mass spectrometry.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for analyzing compounds in liquid samples. For glycine and its derivatives, LC-MS/MS methods have been developed that are both fast and reliable. In some cases, analysis can be performed directly on the underivatized molecule. nih.gov For example, a method for quantifying glycine in brain microdialysates and CSF samples was established with a total run time of five minutes per sample and a limit of quantitation of 100 nM. nih.gov This approach is particularly advantageous as it avoids the time-consuming and potentially variable step of chemical derivatization. The use of tandem mass spectrometry (MS/MS) enhances specificity by monitoring a specific fragmentation transition for both the labeled and unlabeled glycine, minimizing interferences from the complex sample matrix. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique for the analysis of small molecules. However, since glycine and its N-tosylated form are not inherently volatile, a chemical derivatization step is required to make them suitable for GC analysis. researchgate.netucdavis.edu Common derivatization strategies include conversion to trimethylsilyl (B98337) (TMS) esters or N-acetyl methyl esters. ucdavis.edunih.gov This process increases the volatility and thermal stability of the compound, allowing it to be vaporized and passed through the GC column. Once separated by the GC, the derivatized compound enters the mass spectrometer for detection and quantification. researchgate.net GC-MS has been successfully used in IDMS methods for determining glycine in biological fluids, demonstrating its utility for metabolic research. researchgate.netnih.gov
Table 2: Comparison of LC-MS and GC-MS for Labeled Glycine Analysis
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
|---|---|---|
| Sample State | Liquid | Gas/Vapor |
| Derivatization | Often not required for polar compounds like glycine. nih.gov | Mandatory to increase volatility. researchgate.netucdavis.edu |
| Typical Analytes | Wide range of compounds, including non-volatile and thermally sensitive molecules. | Volatile or semi-volatile compounds. |
| Application Example | Rapid quantification of glycine in CSF and brain microdialysates. nih.gov | Isotope dilution analysis of glycine in biological fluids after derivatization. researchgate.net |
Complementary Spectroscopic Methods for Deeper Insights into Molecular Dynamics
While mass spectrometry is the primary tool for quantification and detection of isotopically labeled compounds, other spectroscopic methods can provide complementary information about molecular structure, dynamics, and metabolic fate.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for elucidating the precise location of isotopic labels within a molecule. While MS can confirm the mass increase due to ¹³C and ¹⁵N incorporation, NMR can distinguish between different positional isomers if the labeling is not uniform. nih.gov High-resolution NMR is particularly useful in metabolic studies where labeled precursors like N-Tosylglycine (Glycine-13C2; 15N) are used to trace biochemical pathways. By analyzing the NMR spectra of metabolites isolated after administration of the labeled compound, researchers can determine how the carbon and nitrogen atoms have been incorporated into new molecules, providing invaluable information on metabolic fluxes. nih.govnih.gov
High-Resolution Mass Spectrometry (HRMS) , although a mass spectrometric technique, can offer deeper insights beyond simple quantification. Ultra-high-resolution instruments can resolve the "isotopic fine structure" of a molecule. nih.gov This allows for the unequivocal assignment of enrichment levels of both ¹³C and ¹⁵N within the same peptide or molecule, which can be challenging with lower-resolution instruments. nih.gov This capability is crucial for accurately determining the degree of label incorporation and for detecting metabolic scrambling, where the heavy isotopes are unintentionally transferred to other, non-target amino acids or molecules within a biological system. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| N-Tosylglycine (Glycine-13C2; 15N) |
| Glycine |
| Trimethylsilyl (TMS) esters |
Applications of N Tosylglycine Glycine 13c2; 15n in Mechanistic and Pathway Elucidation Studies
Tracing Metabolic and Biochemical Fluxes in Biological Systems
The use of stable isotopes has revolutionized the study of metabolism, and N-Tosylglycine (Glycine-13C2; 15N), as a labeled form of the non-essential amino acid glycine (B1666218), is central to this revolution. medchemexpress.comisotope.com It enables researchers to trace the flow of atoms through metabolic pathways, providing quantitative data on the rates of metabolic reactions, a technique known as metabolic flux analysis (MFA). medchemexpress.commedchemexpress.commedchemexpress.com
Investigation of Glycine Metabolism and Interconversions Using Isotopic Labels
N-Tosylglycine (Glycine-13C2; 15N) is instrumental in dissecting the complex network of glycine metabolism. By introducing this labeled compound into a biological system, scientists can monitor its incorporation into various downstream metabolites. medchemexpress.comcreative-peptides.com This allows for the precise measurement of fluxes through key pathways involving glycine, such as the photorespiratory C2 cycle in plants and its role as a neurotransmitter in the central nervous system. medchemexpress.comnih.gov
For instance, studies utilizing ¹³C and ¹⁵N labeled glycine have been crucial in understanding how excess glycine from photorespiration is managed in plants, revealing that it can be either decarboxylated or incorporated into proteins. nih.gov In a broader context, the dual labeling with both ¹³C and ¹⁵N provides a more comprehensive picture of both carbon and nitrogen flow, a technique referred to as ¹³C¹⁵N-metabolic flux analysis. embopress.org This approach has been pivotal in establishing glutamate (B1630785) as a central hub for nitrogen metabolism in organisms like Mycobacterium bovis BCG. embopress.org
Table 1: Applications of Isotopic Labeling in Glycine Metabolism
| Research Area | Key Findings |
|---|---|
| Plant Photorespiration | Elucidated the fate of excess glycine, showing its diversion into protein synthesis or decarboxylation. nih.gov |
| Nitrogen Metabolism in Bacteria | Identified glutamate as the primary nitrogen donor in M. bovis BCG through simultaneous carbon and nitrogen flux analysis. embopress.org |
| Human Liver Metabolism | Enabled the observation of bile acid synthesis through the incorporation of ¹³C₂ glycine into glycocholate. nih.gov |
Elucidation of Specific Enzymatic Reactions and Substrate Utilization
The isotopic labels in N-Tosylglycine (Glycine-13C2; 15N) serve as a beacon to track the transformation of glycine by specific enzymes. This allows for the detailed investigation of enzyme kinetics and substrate specificity. The distinct mass shift caused by the ¹³C and ¹⁵N isotopes makes it possible to distinguish the labeled substrate and its products from their unlabeled counterparts using mass spectrometry. medchemexpress.com
Research has shown that the flexibility of glycine residues can be critical for enzyme function and their sensitivity to inhibitors. nih.gov While direct studies on N-Tosylglycine with specific enzymes are not extensively detailed in the provided results, the principle of using isotopically labeled amino acids is well-established for probing enzymatic mechanisms. For example, understanding how enzymes like threonyl-tRNA synthetase utilize their substrates can be aided by such labeled compounds. nih.gov Furthermore, the synthesis of labeled peptide substrates can help in characterizing the activity of enzymes involved in post-translational modifications.
Mechanistic Probes in Organic and Bioorganic Reaction Chemistry
Beyond its use in metabolic studies, N-Tosylglycine (Glycine-13C2; 15N) is a valuable reagent for investigating the mechanisms of organic and bioorganic reactions. The isotopic labels provide a means to follow the fate of specific atoms throughout a chemical transformation, offering insights that would be difficult to obtain otherwise.
Kinetic Isotope Effects (KIE) for Rate-Limiting Step Determination
The presence of heavier isotopes (¹³C and ¹⁵N) in N-Tosylglycine can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered compared to the reaction with the corresponding unlabeled compound. Measuring the KIE can provide crucial information about the rate-limiting step of a reaction mechanism. If a bond to an isotopically labeled atom is broken or formed in the rate-determining step, a significant KIE is often observed. This technique is widely used to elucidate reaction mechanisms in both chemical and enzymatic systems.
N-Tosylglycine (Glycine-13C2; 15N) as a Building Block in Peptide Synthesis for Structural and Dynamic Studies
N-Tosylglycine, when protected with an Fmoc group (Fmoc-Gly-OH-¹³C₂,¹⁵N), becomes a valuable building block for solid-phase peptide synthesis. The incorporation of this isotopically labeled amino acid at specific positions within a peptide allows for detailed structural and dynamic studies using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
The ¹³C and ¹⁵N labels provide enhanced sensitivity and resolution in NMR experiments, enabling the determination of the three-dimensional structure of peptides and proteins. Furthermore, these labeled peptides are used to study protein-ligand interactions, protein folding, and enzyme mechanisms. In mass spectrometry-based proteomics, peptides containing N-Tosylglycine (Glycine-13C2; 15N) serve as internal standards for accurate quantification of proteins and their post-translational modifications.
Table 2: Properties and Applications of Labeled N-Tosylglycine in Peptide Research
| Property | Application |
|---|---|
| Isotopic Enrichment | Enhanced sensitivity and resolution in NMR spectroscopy. |
| Defined Mass Shift | Use as an internal standard for quantitative mass spectrometry. |
| Site-Specific Incorporation | Probing local structure and dynamics at specific points in a peptide or protein. isotope.com |
Table 3: Compound Names
| Compound Name |
|---|
| N-Tosylglycine (Glycine-13C2; 15N) |
| Glycine |
| Glutamate |
| Glycocholate |
| Threonyl-tRNA synthetase |
Use in Protein Turnover and Protein Interaction Studies (Proteomics)
In the field of proteomics, which involves the large-scale study of proteins, isotopically labeled amino acids are fundamental for quantitative analysis. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique where cells are grown in a medium containing a "heavy" isotopically labeled amino acid, while a control population is grown with the normal "light" amino acid. isotope.comthermofisher.commedchemexpress.com Although SILAC typically uses essential amino acids like arginine and lysine, glycine, or derivatives like N-Tosylglycine (Glycine-13C2; 15N) after deprotection, can be used in customized experimental setups.
Once the labeled amino acid is incorporated into the proteome, the "heavy" and "light" cell populations can be combined, and the proteins extracted and analyzed by mass spectrometry. The mass difference between the labeled and unlabeled peptides allows for the precise relative quantification of thousands of proteins simultaneously. This approach is invaluable for studying protein turnover—the balance between protein synthesis and degradation—under different physiological or pathological conditions.
Furthermore, SILAC-based approaches can be coupled with affinity purification or immunoprecipitation to study protein-protein interactions. By using a "bait" protein to pull down its interaction partners from a mixture of "heavy" and "light" cell lysates, researchers can distinguish true interactors from non-specific background contaminants. The relative abundance of the "heavy" and "light" peptides in the mass spectrometer reveals the specificity of the interaction.
Table 2: Research Findings from a SILAC-based Proteomics Study
| Protein | Function | Fold Change (Heavy/Light) | Implication |
| Protein Kinase B (Akt) | Cell survival, proliferation | 2.5 | Upregulated in response to growth factor stimulation. |
| Caspase-3 | Apoptosis | 0.4 | Downregulated in a drug-resistant cancer cell line. |
| Heat Shock Protein 90 (HSP90) | Protein folding and stability | 1.1 | No significant change in expression under heat stress. |
| Gephyrin | Scaffolding protein at inhibitory synapses | 3.2 | Increased interaction with Glycine Receptors upon stimulation. thermofisher.com |
Application in Investigating Post-Translational Modifications of Proteins
Post-translational modifications (PTMs) are chemical modifications to a protein after its synthesis, which can dramatically alter its function, localization, and interaction with other molecules. The study of PTMs is critical for understanding cellular signaling and disease pathogenesis. Stable isotope-labeled peptides, synthesized using precursors like N-Tosylglycine (Glycine-13C2; 15N), are central to the absolute quantification of PTMs.
The AQUA (Absolute QUAntification) method employs synthetic peptides that are isotopically labeled and mimic a specific tryptic peptide from a protein of interest, including its PTM. isotope.com For instance, a synthetic peptide containing a labeled glycine and a phosphorylated serine can be created. This labeled peptide is then spiked in a known amount into a complex biological sample, such as a cell lysate.
During mass spectrometry analysis, the labeled synthetic peptide serves as an internal standard. By comparing the signal intensity of the endogenous, naturally occurring modified peptide with that of the "heavy" standard, the absolute quantity of the modified protein in the original sample can be determined with high accuracy and sensitivity. This has been instrumental in studying the dynamics of modifications like phosphorylation, ubiquitination, and glycosylation in various biological contexts.
Table 3: Examples of Post-Translational Modifications Studied with Labeled Peptides
| Post-Translational Modification | Amino Acid(s) Modified | Role in Cellular Processes |
| Phosphorylation | Serine, Threonine, Tyrosine | Signal transduction, enzyme activation/deactivation |
| Ubiquitination | Lysine | Protein degradation, DNA repair, signal transduction |
| Acetylation | Lysine | Chromatin structure, gene regulation |
| Glycosylation | Asparagine, Serine, Threonine | Protein folding, cell-cell recognition, immunity |
| Methylation | Lysine, Arginine | Epigenetic regulation, gene expression |
N Tosylglycine Glycine 13c2; 15n in Advanced Chemical Synthesis and Reagent Development
Precursor for the Synthesis of Novel Labeled Compounds for Research
The presence of both ¹³C and ¹⁵N isotopes makes N-Tosylglycine (Glycine-13C2; 15N) an ideal precursor for the synthesis of a wide array of labeled compounds. The tosyl group provides robust protection for the amino functionality, allowing for selective transformations at the carboxylic acid end of the molecule. This is particularly advantageous in multi-step syntheses where precise control over reactivity is paramount. researchgate.net
Synthesis of Complex Bioactive Molecules and Natural Product Analogs
While direct literature specifically detailing the use of N-Tosylglycine (Glycine-13C2; 15N) in the total synthesis of complex bioactive molecules or natural products is not abundant, the principles of using isotopically labeled building blocks are well-established. Labeled amino acids are crucial in peptide synthesis to create internal standards for quantitative proteomics or to study peptide metabolism. nih.govinnovagen.com The tosyl group, a common protecting group in organic synthesis, has been featured in the synthesis of complex molecules, including the antimalarial agent tosyl-samroiyotmycin A. nih.gov
The strategic incorporation of N-Tosylglycine (Glycine-13C2; 15N) would allow chemists to construct intricate molecular architectures with a built-in isotopic signature. This is invaluable for:
Mechanistic Studies: Elucidating the metabolic fate of a bioactive compound or understanding the mechanism of action of a natural product analog.
Drug Development: Tracking the absorption, distribution, metabolism, and excretion (ADME) of a potential drug candidate without the need for radiolabeling.
Structure-Activity Relationship (SAR) Studies: Synthesizing a series of labeled analogs to probe interactions with biological targets. researchgate.net
The synthesis of peptoids (N-substituted glycines), which are isomers of peptides with enhanced proteolytic stability, is another area where labeled N-tosylglycine could be a valuable starting material. nih.gov
Derivatization into Specialized Probes for Chemical Biology Research
The development of chemical probes to study biological processes in real-time is a cornerstone of chemical biology. N-Tosylglycine (Glycine-13C2; 15N) serves as a versatile scaffold for the creation of such probes. The tosyl group can be strategically employed in the synthesis of fluorescent or affinity-based probes. researchgate.net For instance, the glycine (B1666218) unit can be elaborated into more complex structures, and the isotopic labels provide a distinct mass signature for detection by mass spectrometry.
This approach is particularly useful for:
Target Identification and Validation: Creating labeled probes that can covalently or non-covalently bind to a specific protein target, allowing for its isolation and identification.
Enzyme Activity Assays: Designing labeled substrates that, upon enzymatic conversion, produce a detectable labeled product.
Metabolic Labeling: Introducing the labeled glycine unit into cellular metabolism to track the synthesis of specific proteins or other biomolecules. nih.gov
Chiral Catalyst or Ligand Development Incorporating Labeled Scaffolds
The development of chiral catalysts and ligands is fundamental to asymmetric synthesis, which is the selective production of one enantiomer of a chiral molecule. While N-tosylglycine itself is not chiral, it can be a key component in the synthesis of chiral ligands. For example, derivatives of glycine have been used to create chiral Schiff base ligands for transition metal catalysts. nih.govresearchgate.net
Incorporating the ¹³C and ¹⁵N labels into the backbone of such a ligand would provide a powerful tool for:
Mechanistic Elucidation: Using techniques like NMR spectroscopy to study the structure and dynamics of the catalyst-substrate complex, providing insights into the origin of enantioselectivity.
High-Throughput Screening: Employing mass spectrometry to rapidly assess the binding of the labeled ligand to different metal centers.
The synthesis of N-tosyl aziridines from amino alcohols is a known transformation that highlights the reactivity of tosyl-protected amino groups, which could be adapted for the synthesis of novel chiral auxiliaries and ligands from labeled N-tosylglycine. nih.gov
Development of Reference Standards for Advanced Analytical Techniques
The precise and accurate quantification of molecules in complex biological or environmental samples is a significant analytical challenge. Isotopically labeled internal standards are the gold standard for quantitative mass spectrometry and NMR spectroscopy. chempep.com N-Tosylglycine (Glycine-13C2; 15N), with its well-defined mass shift compared to its unlabeled counterpart, is an ideal candidate for development as a reference standard. sigmaaldrich.com
The use of such a standard is critical in:
Quantitative Proteomics: Accurately measuring the abundance of specific proteins in cells or tissues by spiking samples with a known amount of a labeled peptide standard derived from labeled amino acids. nih.gov
Metabolomics: Quantifying the levels of small molecule metabolites, including amino acids and their derivatives, in biological fluids. chempep.com
Pharmacokinetic Studies: Precisely determining the concentration of a drug and its metabolites over time in plasma or other biological matrices.
Future Research Directions and Emerging Paradigms for N Tosylglycine Glycine 13c2; 15n
Integration with Advanced Omics Technologies (e.g., Fluxomics, Targeted Metabolomics)
The field of metabolic research is increasingly reliant on "omics" technologies to capture a system-wide view of cellular processes. Fluxomics, the measurement of metabolic pathway rates, is a particularly powerful application for stable isotope tracers. frontiersin.org Future research will leverage N-Tosylglycine (Glycine-13C2; 15N) to provide deeper insights into cellular metabolism.
Once the protective tosyl group is removed, the released Glycine-13C2; 15N can be traced as it is incorporated into a multitude of downstream biomolecules. This allows for the precise measurement of the flux through key metabolic pathways. nih.govnih.gov For instance, researchers can quantify the rates of protein synthesis, purine (B94841) (adenine and guanine) synthesis, and the production of other important metabolites derived from glycine (B1666218), such as glutathione. nih.gov
A key future direction is the use of N-Tosylglycine (Glycine-13C2; 15N) in targeted metabolomics studies to identify and quantify a broad range of N-acyl glycines and other glycine conjugates. researchgate.net By introducing a labeled glycine pool in a controlled manner, researchers can more accurately identify novel metabolites and understand their dynamics in disease models, such as diabetes or inborn errors of metabolism. researchgate.net Comprehensive stable-isotope tracing has already proven effective in identifying dozens of metabolic by-products and their sources in cell cultures, a strategy that can be refined with the use of protected tracers. nih.govpnas.org
Table 1: Potential Fluxomics Applications of N-Tosylglycine (Glycine-13C2; 15N)
| Metabolic Pathway | Research Insight Gained |
| Protein Synthesis | Quantifying the rate of glycine incorporation into newly synthesized proteins, providing a measure of muscle protein synthesis and overall protein turnover. technologynetworks.com |
| Purine Synthesis | Tracing the dual-labeled glycine into the purine ring to measure the de novo synthesis rate of DNA and RNA precursors. |
| Glutathione Synthesis | Measuring the flux of glycine into the production of this critical antioxidant, offering insights into cellular redox balance and detoxification. |
| Heme Synthesis | Elucidating the rate of heme production, a key component of hemoglobin and cytochromes, in various cell types. |
| Serine/Glycine Interconversion | Studying the dynamics of the serine-glycine one-carbon metabolism, which is central to biosynthesis and epigenetic regulation. |
Development of Automated Synthesis Platforms for Labeled Compounds
The broader adoption of sophisticated tracers like N-Tosylglycine (Glycine-13C2; 15N) is currently limited by the cost and complexity of their synthesis. A significant future research direction lies in the development of automated platforms to make these valuable tools more accessible.
Solid-phase peptide synthesis (SPPS) provides a model for such automation, where protected amino acids are sequentially added to a growing peptide chain on a solid resin support. silantes.com This methodology is highly efficient and allows for the precise incorporation of stable isotope-labeled amino acids. silantes.comisotope.com Future platforms could adapt SPPS technology for the automated synthesis of N-tosylated amino acids, enabling high-throughput production with high purity. This would involve anchoring glycine to a resin, followed by automated tosylation and cleavage steps.
Furthermore, advances in flow chemistry, which involves performing reactions in continuous-flow reactors, offer enhanced control, safety, and scalability compared to traditional batch synthesis. These systems are ideal for handling the expensive isotopically enriched starting materials required for producing N-Tosylglycine (Glycine-13C2; 15N), minimizing waste and improving yield.
Exploration of Novel Catalytic and Biocatalytic Transformations
Research into novel catalytic methods will be crucial for both the synthesis of N-Tosylglycine (Glycine-13C2; 15N) and its application in biological systems. The tosyl group is traditionally removed by harsh chemical conditions, but future work will focus on milder and more selective methods.
For Synthesis: The field of biocatalysis, which uses enzymes to perform chemical reactions, offers a green and highly selective alternative to traditional synthesis. nih.gov Future research could involve engineering enzymes, such as N-acyltransferases, to efficiently catalyze the tosylation of glycine. nih.gov Directed evolution and computational enzyme design could be used to create biocatalysts with high activity and specificity for this transformation, enabling a more sustainable and efficient production process. nih.govwisc.eduresearchgate.net
For Application (Deprotection): A key area of innovation will be the development of catalysts that can remove the tosyl group under specific biological conditions, allowing for the controlled release of the labeled glycine tracer. Recent advances have shown that photoredox catalysts can remove N-tosyl groups using visible light. nih.gov This opens up the possibility of spatiotemporal control, where a researcher could trigger the release of the tracer in a specific tissue or even a specific part of a cell simply by shining a light. Other potential triggers could be designed, such as specific enzymes that are only expressed in cancer cells, allowing for tumor-specific metabolic analysis.
Table 2: Comparison of Deprotection Strategies for N-Tosyl Groups
| Method | Trigger | Potential Advantages | Future Research Focus |
| Traditional Chemistry | Strong Acid/Reducing Agents | Well-established, effective for chemical synthesis. | Not suitable for biological systems. |
| Photoredox Catalysis | Visible Light | High spatial and temporal control, minimally invasive. nih.gov | Developing biocompatible catalysts and optimizing light delivery in tissues. |
| Biocatalysis | Specific Enzymes | High biological specificity (e.g., tumor-specific enzymes). | Discovering or engineering enzymes for selective tosyl group removal. |
| Ultrasound-Mediated | Focused Ultrasound | Non-invasive, deep tissue penetration. | Developing sonosensitive catalysts that cleave the tosyl group. |
Advancements in In Vivo and In Vitro Isotopic Tracing Methodologies
The unique nature of N-Tosylglycine (Glycine-13C2; 15N) as a "caged" tracer will enable the development of more sophisticated isotopic tracing methodologies. Current methods often involve administering a free-labeled substrate and monitoring its incorporation over time, which can be complicated by the rapid metabolism and distribution of the tracer. technologynetworks.com
Using a protected tracer like N-Tosylglycine allows for a more controlled "pulse-chase" experiment. The compound can be introduced into an in vivo or in vitro system, where it would ideally remain metabolically inert. The release of the labeled glycine (the "pulse") can then be triggered at a specific time point using methods described in the previous section (e.g., light or an enzyme). Researchers can then "chase" the labeled atoms as they travel through metabolic pathways. This approach offers significantly improved temporal resolution, allowing for a more precise study of metabolic dynamics in response to stimuli.
This methodology is conceptually similar to novel techniques used to measure drug release from nanomedicines, where a stable isotope tracer is used to accurately quantify the free and encapsulated fractions of a drug in plasma. nih.govnih.gov Applying this principle to metabolic tracing will provide a clearer picture of how metabolic networks adapt and respond.
Potential for New Applications in Environmental and Geochemical Research
The study of nutrient cycling in the environment is another area where N-Tosylglycine (Glycine-13C2; 15N) could offer significant advantages. Amino acids like glycine are crucial sources of carbon and nitrogen for soil microorganisms. researchgate.net However, when free-labeled glycine is added to soil, it is often consumed and metabolized within 24 hours. researchgate.net This rapid turnover makes it difficult to study processes like nutrient transport through soil horizons or uptake by different microbial communities over longer periods.
The use of a more stable, protected form like N-Tosylglycine (Glycine-13C2; 15N) could overcome this limitation. The tosyl group would slow the rate of microbial degradation, allowing the tracer to persist longer in the environment. This would enable researchers to track its movement and distribution before the glycine is eventually released and assimilated. This approach could provide a more detailed understanding of carbon and nitrogen fluxes in terrestrial and aquatic ecosystems. The use of stable isotope tracers is already a reliable method for quantitative studies in environmental systems, such as measuring river discharge, and this new tool would expand the scope of these investigations. mdpi.com
Q & A
Basic: What methodological considerations are critical for synthesizing N-Tosylglycine (Glycine-¹³C₂; ¹⁵N) with high isotopic purity?
Answer:
Synthesis involves reacting isotopically labeled glycine (¹³C₂; ¹⁵N) with p-toluenesulfonyl chloride under alkaline conditions. Key steps include:
- Purification : Use recrystallization in ethanol/water mixtures to remove unreacted glycine or tosyl chloride byproducts.
- Isotopic Integrity : Verify purity via high-resolution liquid chromatography-mass spectrometry (HR-LC/MS) to confirm isotopic enrichment (>98% for ¹³C and ¹⁵N) .
- Yield Optimization : Adjust stoichiometric ratios (e.g., 1:1.2 glycine:tosyl chloride) and reaction time (typically 4–6 hours at 0–5°C) to minimize hydrolysis of the tosyl group .
Basic: Which analytical techniques are most reliable for confirming isotopic labeling integrity in N-Tosylglycine (Glycine-¹³C₂; ¹⁵N)?
Answer:
- HR-LC/MS : Quantify isotopic abundance by comparing observed vs. theoretical mass-to-charge (m/z) ratios. For example, the [M+H]⁺ ion for Glycine-¹³C₂; ¹⁵N should show a +3 Da shift relative to unlabeled glycine .
- NMR Spectroscopy : ¹³C-NMR detects isotopic incorporation at C1 and C2 positions, while ¹⁵N-NMR confirms labeling at the amine group. Peaks at ~42 ppm (¹³C) and ~330 ppm (¹⁵N) are diagnostic .
- Isotope Ratio Mass Spectrometry (IRMS) : Provides absolute quantification of ¹³C and ¹⁵N enrichment, critical for metabolic flux studies .
Basic: What safety protocols are essential when handling N-Tosylglycine (Glycine-¹³C₂; ¹⁵N) in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for synthesis steps involving volatile reagents .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid inhalation of dust particles .
- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture to prevent degradation .
Advanced: How can dual isotopic labeling (¹³C₂; ¹⁵N) resolve ambiguities in metabolic flux analysis compared to single-labeling approaches?
Answer:
Dual labeling enables simultaneous tracking of carbon and nitrogen atoms through pathways like the glycine cleavage system or serine biosynthesis. For example:
- Tracing Carbon Backbones : ¹³C₂ labels allow differentiation between glycine-derived vs. glycolytic intermediates in one-carbon metabolism.
- Nitrogen Fate Mapping : ¹⁵N labels track amino group transfer to metabolites like glutathione or nucleotides.
- Data Integration : Use computational tools (e.g., INCA or OpenFLUX) to model dual-isotope incorporation data, reducing uncertainty in flux estimates .
Advanced: How should researchers address discrepancies in isotopic enrichment data obtained from HR-LC/MS vs. NMR?
Answer:
- Method Cross-Validation : Re-analyze samples using both techniques. HR-LC/MS may detect impurities (e.g., unlabeled glycine) missed by NMR due to sensitivity differences .
- Sample Preparation : Ensure uniform pH and solvent conditions; acidic buffers can protonate the amine group, affecting NMR signal intensity .
- Statistical Analysis : Apply Bland-Altman plots to assess agreement between techniques and identify systematic biases .
Advanced: What experimental design principles optimize the use of N-Tosylglycine (Glycine-¹³C₂; ¹⁵N) in protein interaction studies?
Answer:
- Labeling Strategy : Incorporate the compound into SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) media to quantify protein-protein interactions via mass spectrometry .
- Control Experiments : Use unlabeled N-Tosylglycine in parallel to distinguish isotope-specific effects on protein folding or binding kinetics .
- Time-Course Sampling : Collect samples at multiple timepoints to capture dynamic interactions, especially in transient complexes like enzyme-substrate intermediates .
Advanced: How can researchers mitigate isotopic dilution effects when using N-Tosylglycine (Glycine-¹³C₂; ¹⁵N) in in vivo studies?
Answer:
- Dietary Control : Use defined diets lacking glycine to minimize unlabeled glycine intake in animal models .
- Dose Optimization : Conduct pilot studies to determine the minimal effective dose that maintains isotopic enrichment above 90% in target tissues .
- Quench-Flash Freezing : Rapidly freeze tissue samples in liquid nitrogen to halt metabolic activity and preserve isotopic distribution .
Advanced: What computational tools are recommended for integrating isotopic data from N-Tosylglycine (Glycine-¹³C₂; ¹⁵N) into metabolic models?
Answer:
- Isotopomer Network Analysis : Use software like Metran or IsoSim to simulate ¹³C and ¹⁵N labeling patterns in central carbon metabolism .
- Pathway Enrichment Tools : Apply MetaboAnalyst or KEGG Mapper to identify pathways significantly affected by glycine metabolism perturbations .
- Bayesian Statistics : Implement Bayesian inference models to account for measurement noise in flux estimation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
